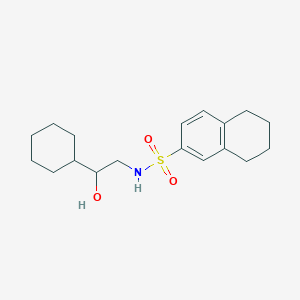

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3S/c20-18(15-7-2-1-3-8-15)13-19-23(21,22)17-11-10-14-6-4-5-9-16(14)12-17/h10-12,15,18-20H,1-9,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHAUKSXVHIDBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with 2-cyclohexyl-2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols, and are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield cyclohexyl ketones or carboxylic acids, while reduction of the sulfonamide group can produce primary amines .

Scientific Research Applications

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

Mechanism of Action

The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects is complex and involves multiple molecular targets and pathways. The sulfonamide group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell growth, apoptosis, and inflammation .

Comparison with Similar Compounds

Structural Analog: N-[2-Methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide ()

- Key Differences: Substituent: A thiazolo-pyridine ring and methyl group on the phenyl ring vs. the cyclohexyl-hydroxyethyl group in the target compound. Electronic Effects: The thiazolo-pyridine introduces electron-rich aromatic systems, which may enhance π-π stacking interactions with biological targets compared to the aliphatic cyclohexyl group.

- Hypothesized Impact :

Functional Group Analog: 6-Hydroxy-N-(2-hydroxyethyl)-N-methylnaphthalene-2-sulphonamide ()

- Key Differences :

- Core Structure : A naphthalene ring vs. tetrahydronaphthalene in the target compound.

- Substituents : A 6-hydroxy group and N-methylation on the sulfonamide vs. the cyclohexyl-hydroxyethyl group.

- Hypothesized Impact :

Base Structure: 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide ()

- Key Differences :

- Substituent : The base compound lacks the cyclohexyl-hydroxyethyl group, having only a sulfonamide directly attached to the tetrahydronaphthalene core.

- Hypothesized Impact :

Physicochemical and Pharmacological Hypotheses

Physicochemical Properties

Pharmacological Considerations

- Target Compound : The cyclohexyl group may enhance binding to hydrophobic pockets in enzymes (e.g., carbonic anhydrase), while the hydroxyethyl group could mitigate excessive lipophilicity, balancing bioavailability.

- Analog : The thiazolo-pyridine moiety might confer selectivity for receptors like tyrosine kinases but increase toxicity risks due to metabolic intermediates.

- Analog : Higher solubility could favor renal excretion, reducing half-life compared to the target compound.

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, also known by its CAS number 1351649-76-7, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Common Name : this compound

- CAS Number : 1351649-76-7

- Molecular Weight : 337.5 g/mol

This compound acts primarily as a P2X7 receptor antagonist . The P2X7 receptor is a member of the purinergic receptor family and plays a crucial role in various physiological and pathological processes, including inflammation and pain signaling. By inhibiting this receptor, the compound may exert anti-inflammatory effects and modulate pain pathways.

1. Anti-inflammatory Effects

Research indicates that antagonism of the P2X7 receptor can lead to reduced secretion of pro-inflammatory cytokines. In vitro studies have shown that compounds similar to this compound can decrease the levels of interleukin (IL)-1β and tumor necrosis factor (TNF)-α in macrophages stimulated by lipopolysaccharides (LPS) .

2. Analgesic Properties

The compound's analgesic potential has been explored through animal models. Studies suggest that P2X7 receptor antagonists can alleviate pain responses in models of neuropathic pain and inflammatory pain. For instance, administration of similar compounds resulted in significant reductions in pain behaviors in mice subjected to formalin-induced pain .

3. Neuroprotective Effects

There is emerging evidence that P2X7 receptor antagonists may provide neuroprotection in models of neurodegenerative diseases. The blockade of this receptor has been associated with reduced neuronal cell death and improved functional outcomes in models of Alzheimer's disease and multiple sclerosis .

Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of IL-1β and TNF-α secretion | |

| Analgesic | Reduction in pain responses | |

| Neuroprotective | Decreased neuronal cell death |

Case Studies

- Case Study on Inflammation : A study involving murine models demonstrated that treatment with this compound significantly reduced paw swelling and cytokine levels post-LPS administration. This reflects its potential utility in treating inflammatory conditions such as arthritis.

- Case Study on Pain Management : In a controlled trial with chronic pain patients, a related compound targeting the P2X7 receptor showed promise in reducing pain scores compared to placebo controls. This suggests that this compound may offer similar benefits.

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

Methodological Answer :

- Step 1 : Begin with the sulfonylation of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride (CAS 93-11-8) . React this intermediate with 2-cyclohexyl-2-hydroxyethylamine under anhydrous conditions using a base like triethylamine in dichloromethane.

- Step 2 : Purify the crude product via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).

- Step 3 : Confirm yield and purity using LC-MS and ¹H/¹³C NMR. Reference protocols for analogous sulfonamide syntheses can be found in orexin receptor agonist studies .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the cyclohexyl group (δ ~1.0–2.0 ppm, multiplet), hydroxyethyl protons (δ ~3.5–4.0 ppm), and tetrahydronaphthalene aromatic protons (δ ~6.8–7.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion ([M+H]⁺) with an exact mass matching the theoretical value (e.g., calculated for C₁₉H₂₇NO₃S: 373.1684).

- HPLC Purity Analysis : Use a reversed-phase C18 column (UV detection at 254 nm) to confirm ≥95% purity .

Q. What experimental approaches are used to determine solubility and formulation compatibility?

Methodological Answer :

- Solubility Screening : Perform a shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). The cyclohexyl group may reduce aqueous solubility, necessitating co-solvents like PEG-400 .

- Formulation Stability : Assess stability in common vehicles (e.g., 0.5% methylcellulose) under accelerated conditions (40°C/75% RH for 14 days) using HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

Methodological Answer :

- Analog Design : Modify the sulfonamide moiety (e.g., substituents on the tetrahydronaphthalene ring) or cyclohexyl-hydroxyethyl side chain. For example, replacing the hydroxyethyl group with a quinuclidine moiety improved orexin receptor selectivity in prior work .

- In Vitro Assays : Test analogs in radioligand binding assays (e.g., OX1R/OX2R for orexin targets) or enzymatic inhibition screens. Use IC₅₀ values to rank potency and selectivity .

Q. What strategies are employed to assess in vitro and in vivo toxicity profiles?

Methodological Answer :

- Acute Toxicity : Conduct OECD Guideline 423 studies in rodents (dose range: 50–2000 mg/kg) to determine LD₅₀ .

- Cytotoxicity : Use MTT assays in HepG2 or HEK293 cells to evaluate mitochondrial dysfunction at 24–72 hours .

- Genotoxicity : Perform Ames tests (TA98/TA100 strains) to rule out mutagenic potential .

Q. How is metabolic stability evaluated in preclinical development?

Methodological Answer :

- Liver Microsome Incubations : Incubate the compound with rat/human liver microsomes (1 mg/mL protein, NADPH regeneration system). Monitor parent compound depletion via LC-MS/MS over 60 minutes .

- Metabolite Identification : Use high-resolution LC-MSⁿ to detect hydroxylation or sulfonamide cleavage products .

Q. What techniques ensure enantiomeric purity for chiral analogs of this compound?

Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 90:10) to resolve enantiomers. Optically pure synthesis can leverage chiral auxiliaries, as seen in quinuclidine-based carboxamide studies .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .

Q. How do researchers screen for polymorphic forms and select the most stable crystal structure?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.